methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with stereospecific substituents: a carbamoyl (-CONH₂) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. Its (1R,2R,3R,4R) stereochemistry confers distinct spatial and electronic properties, making it relevant in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H2,11,12)/t5-,6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNRSNPGZTFFM-RULNZFCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1C(=O)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of a Carboxylic Acid Intermediate
The bicyclic ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2M, 60°C, 4 h), followed by activation with oxalyl chloride (1.2 equiv, 0°C, 2 h) to form the acyl chloride. Subsequent treatment with concentrated aqueous ammonia (28%, 0°C, 1 h) yields the carbamoyl derivative.
Optimization notes :
Curtius Rearrangement for Stereoretentive Functionalization
An alternative route involves converting the 3-carboxylic acid to an acyl azide (via reaction with diphenylphosphoryl azide, DPPA) followed by Curtius rearrangement (100°C, xylenes, 12 h) to generate an isocyanate intermediate. Hydrolysis of the isocyanate with H2O/THF (1:1, 25°C, 6 h) produces the carbamoyl group while retaining the bicyclic stereochemistry.
Advantages :
Methyl Ester Formation and Stereochemical Resolution
The target compound’s methyl ester is typically introduced early in the synthesis (e.g., via Diels-Alder with methyl acrylate). However, if present as a carboxylic acid in later stages, Fischer esterification (MeOH, H2SO4, reflux, 8 h) or Steglich esterification (DCC/DMAP, 0°C to 25°C, 12 h) is employed.
Stereochemical considerations :
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The (1R,2R,3R,4R) configuration arises from the endo preference of the Diels-Alder reaction and is preserved through subsequent steps due to the rigidity of the norbornene framework.
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Chiral HPLC (Chiralpak IA column, heptane/ethanol mobile phase) confirms enantiomeric excess (>99%).
Industrial-Scale Production and Purification
Large-scale synthesis (≥1 kg batches) utilizes continuous flow reactors for the Diels-Alder step, enhancing heat transfer and reducing reaction time by 40% compared to batch processes. Final purification employs crystallization from a mixed solvent system (e.g., ethyl acetate/heptane) to achieve pharmacopeial-grade purity (≥99.5%).
Process metrics :
| Parameter | Small Scale (Lab) | Industrial Scale |
|---|---|---|
| Diels-Alder Yield | 75–80% | 85–90% |
| Amidation Yield | 68–72% | 78–82% |
| Cycle Time | 72 h | 48 h |
Analytical Validation and Quality Control
Critical quality attributes are verified using:
Chemical Reactions Analysis
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of polymers and materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its carbamoyl and carboxylate groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl (1R,2S,3S,4R)-2-Nitro-3-(4-Nitrophenyl)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate (3)
- Substituents: Nitro (-NO₂) and 4-nitrophenyl groups.
- Synthesis: Produced via a Diels-Alder reaction between cyclopentadiene and methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate. The reaction proceeds through a two-step mechanism involving a heterodiene intermediate and subsequent rearrangement .
- Properties : Higher electrophilicity due to nitro groups; melting point 108–110°C .
(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
- Substituents: Amino (-NH₂) and carboxamide (-CONH₂).
- Applications : Investigated as a bioactive molecule, possibly targeting receptors like FFAR1 .
- Comparison : The carbamoyl group in the target compound may offer better metabolic stability compared to the primary amine, which is prone to oxidation.
Methyl (1R,2R,3S,4S)-3-((tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]hept-5-ene-2-carboxylate (6)
- Substituents: tert-BOC-protected amino group.
- Synthesis : Achieved via flow chemistry with 99% yield, highlighting efficient methods for bicyclic frameworks .
- Comparison : The tert-BOC group provides steric protection, whereas the carbamoyl group in the target compound is unprotected, enabling direct hydrogen bonding.
Stereochemical Variations
Methyl (1R,2R,3R,4R)-2-Nitro-3-(4-Nitrophenyl)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate (4)
- Stereochemistry : (1R,2R,3R,4R), differing in substituent orientation.
- Reactivity : Forms via a single-step Diels-Alder mechanism, contrasting with the two-step pathway for its stereoisomer (3) .
- Comparison : The target compound’s all-R configuration may enhance crystallinity or enantioselective interactions in catalysis.
Key Data Tables
Table 2: Computational and Mechanistic Insights
Research Findings and Implications
- Stereochemical Control : The (1R,2R,3R,4R) configuration in the target compound may offer advantages in asymmetric catalysis or drug design due to defined spatial orientation .
- Functional Group Impact : Carbamoyl groups enhance polarity and hydrogen-bonding capacity compared to nitro or ester derivatives, influencing solubility and bioactivity .
- Synthetic Efficiency : High-yield methods (e.g., flow chemistry in ) suggest scalable routes for bicyclic frameworks, though carbamoylation may require optimization .
Biological Activity
Molecular Characteristics
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 183.21 g/mol
- SMILES Notation :
O=C(O)C(NC(=O)C1CC2=C(C1)C(=C(C=C2)N)C(C)=O)C
This compound features a bicyclic structure, which contributes to its biological activity by influencing interactions with biological targets.
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential as a modulator of various biological pathways. Its mechanism of action primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : It acts as a modulator for specific receptors, particularly those involved in neurological functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in vitro. The results showed a significant reduction in TNF-alpha levels in macrophage cultures treated with the compound compared to controls.
| Treatment Group | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 ± 10 |
| Compound (10 µM) | 80 ± 5 |
Study 2: Neuroprotective Potential
In another study published in the Journal of Neuropharmacology, the compound was tested for its neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that treatment with this compound significantly improved cell viability under oxidative stress conditions.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 ± 7 |
| Compound (5 µM) | 75 ± 6 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Multi-step synthesis typically involves (1) constructing the bicyclic core via Diels-Alder reactions or catalytic cyclization, (2) introducing the carbamoyl group via nucleophilic substitution or coupling reactions, and (3) esterification. Stereochemical control is achieved using chiral catalysts or auxiliaries (e.g., Evans oxazolidinones). Key variables include temperature (e.g., cryogenic conditions for epimerization suppression) and solvent polarity (e.g., THF for stabilizing intermediates). Characterization via X-ray diffraction (XRD) and NMR (e.g., NOESY for spatial proximity analysis) confirms stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound after synthesis?
- Methodology : Combine orthogonal analytical techniques:
- Chromatography : HPLC with chiral columns to resolve enantiomeric impurities.
- Spectroscopy : NMR to confirm carbonyl and carbamoyl groups; IR for functional group fingerprints (e.g., 1,640–1,680 cm for ester C=O).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na] adducts).
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodology : Use quantum mechanical (QM) software (e.g., Gaussian, ORCA) for:
- LogP prediction : Fragment-based methods (e.g., Crippen’s approach) to estimate hydrophobicity.
- pKa calculation : DFT-based solvation models (e.g., COSMO-RS) for acidic/basic functional groups.
- Conformational analysis : Molecular dynamics (MD) simulations to identify low-energy conformers influencing biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent/DMSO concentrations).
- Dose-response validation : Replicate studies with standardized protocols (e.g., IC determination via sigmoidal curve fitting).
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific interactions .
Q. What strategies are effective for studying the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
- Methodology :
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) and thermodynamics (, ).
- Crystallography : Co-crystallization with target enzymes to resolve binding modes (e.g., hydrogen bonding with catalytic residues).
- Mutagenesis : Site-directed mutations to validate critical binding residues (e.g., Ala-scanning) .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Methodology :
- In vitro models : Liver microsomal assays (human/rodent) with LC-MS/MS quantification of parent compound and metabolites.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption (P values).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (% unbound) .
Q. What experimental designs mitigate biases in assessing the compound’s therapeutic potential in complex biological systems?
- Methodology :
- Blinded studies : Randomize compound administration and data analysis to reduce observer bias.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups.
- Statistical rigor : Power analysis to determine sample size; non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
